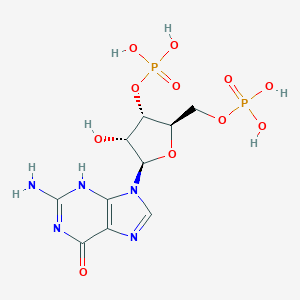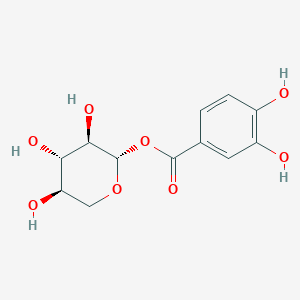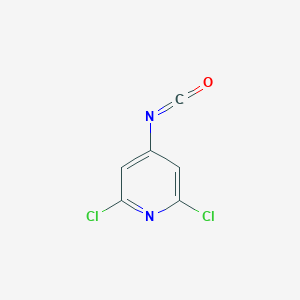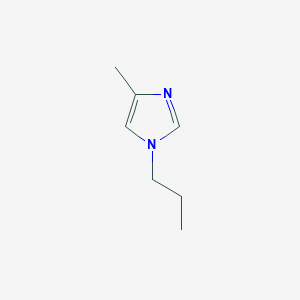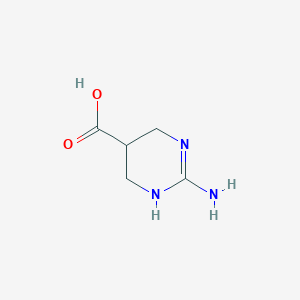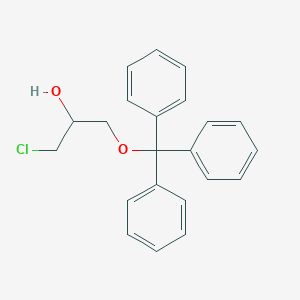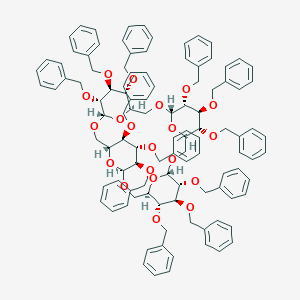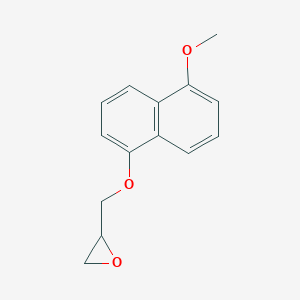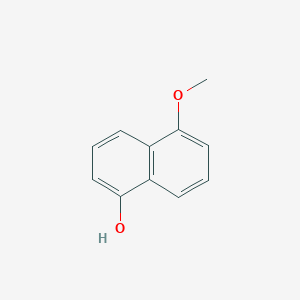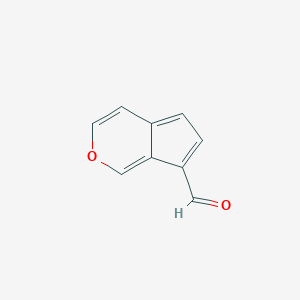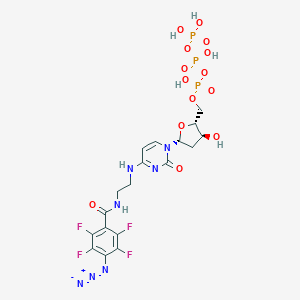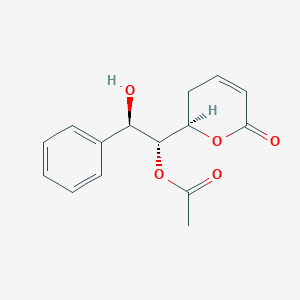
(2S,3S)-2,3-Diaminobutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Diaminobutane-1,4-diol, also known as DAB, is a chiral diamine that has been widely used in various fields of chemistry and biochemistry. DAB is a versatile compound that can be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.
作用機序
The mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes can interact with various biomolecules, such as DNA and proteins, and modulate their structure and function. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity.
生化学的および生理学的効果
(2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have various biochemical and physiological effects. In cell culture studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to promote cell growth and proliferation, and protect cells from oxidative stress and apoptosis. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the activity of various enzymes, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in polyamine metabolism.
In animal studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have neuroprotective effects against ischemic brain injury and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the immune system and enhance the production of cytokines and antibodies.
実験室実験の利点と制限
(2S,3S)-2,3-Diaminobutane-1,4-diol has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with metal ions, which can be used as chiral catalysts and chiral selectors in various chemical reactions and chromatography. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.
However, (2S,3S)-2,3-Diaminobutane-1,4-diol also has some limitations for lab experiments. It is a chiral compound that can exist in two enantiomeric forms, and the synthesis of pure enantiomers can be challenging. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with other biomolecules, such as DNA and proteins, which can interfere with the interpretation of experimental results. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity, which can complicate the interpretation of cellular assays.
将来の方向性
There are several future directions for the research on (2S,3S)-2,3-Diaminobutane-1,4-diol. One direction is the synthesis of novel (2S,3S)-2,3-Diaminobutane-1,4-diol derivatives with improved properties, such as increased stability and selectivity. Another direction is the development of new applications of (2S,3S)-2,3-Diaminobutane-1,4-diol in various fields of chemistry and biochemistry, such as catalysis, drug discovery, and biomaterials. Another direction is the investigation of the mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol and its complexes with metal ions, biomolecules, and cell membranes, using advanced spectroscopic and imaging techniques. Finally, the development of (2S,3S)-2,3-Diaminobutane-1,4-diol-based therapeutics for the treatment of various diseases, such as cancer and neurodegenerative disorders, is a promising direction for future research.
合成法
(2S,3S)-2,3-Diaminobutane-1,4-diol can be synthesized by the reaction of L-aspartic acid with ammonia and formaldehyde. The reaction proceeds through a Mannich-type condensation to form the imine intermediate, which is then reduced to (2S,3S)-2,3-Diaminobutane-1,4-diol by sodium borohydride. The reaction can be carried out in water or organic solvents, and the yield of (2S,3S)-2,3-Diaminobutane-1,4-diol can be improved by optimizing the reaction conditions.
科学的研究の応用
(2S,3S)-2,3-Diaminobutane-1,4-diol has been widely used in various fields of chemistry and biochemistry. In medicinal chemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, such as cancer and neurodegenerative disorders. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications as therapeutics and diagnostic agents.
In biochemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a chiral ligand for the separation and analysis of enantiomers. (2S,3S)-2,3-Diaminobutane-1,4-diol can form complexes with metal ions, such as copper and zinc, and these complexes can be used as chiral catalysts for various chemical reactions. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a chiral selector in chromatography to separate enantiomers of various compounds.
特性
CAS番号 |
151630-98-7 |
|---|---|
製品名 |
(2S,3S)-2,3-Diaminobutane-1,4-diol |
分子式 |
C4H12N2O2 |
分子量 |
120.15 g/mol |
IUPAC名 |
(2S,3S)-2,3-diaminobutane-1,4-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1 |
InChIキー |
JOINEDRPUPHALH-QWWZWVQMSA-N |
異性体SMILES |
C([C@H]([C@@H](CO)N)N)O |
SMILES |
C(C(C(CO)N)N)O |
正規SMILES |
C(C(C(CO)N)N)O |
同義語 |
(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
